Oxa-Spirocyclic Scaffold Delivers Up to 40-Fold Higher Aqueous Solubility vs. All-Carbon Spirocyclic Analogs
Model oxa-spirocyclic compounds demonstrated dramatically superior aqueous solubility compared to their all-carbon spirocyclic counterparts. Compound 67 (an oxa-spirocyclic analog) exhibited kinetic aqueous solubility of 360 μM, versus only 9 μM for the corresponding non-oxygenated spirocycle 66—a 40-fold improvement [1]. The target compound, tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate, incorporates this same oxa-spirocyclic design principle with the oxygen atom embedded at position 6 of the spiro[3.5]nonane core [2].
| Evidence Dimension | Kinetic aqueous solubility in 50 mM phosphate buffer (pH 7.4) |
|---|---|
| Target Compound Data | Oxa-spirocyclic model compound 67: 360 μM (class representative). Target compound belongs to same oxa-spirocyclic class [1][2]. |
| Comparator Or Baseline | All-carbon spirocyclic model compound 66: 9 μM |
| Quantified Difference | 40-fold increase in solubility (360 μM vs. 9 μM) |
| Conditions | Kinetic aqueous solubility measured in 50 mM phosphate buffer at pH 7.4, as reported in Chemical Science 2021 [1]. |
Why This Matters
Higher aqueous solubility facilitates improved pharmacokinetic profiles of derived drug candidates and simplifies formulation development, making oxa-spirocyclic building blocks preferable to all-carbon spirocyclic alternatives for medicinal chemistry programs.
- [1] Fominova K, Diachuk T, Granat D, et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science. 2021;12(34):11294-11305. Table 2. doi:10.1039/d1sc03615g View Source
- [2] Chem-space. tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate (CSSB00135340235). CAS 2385239-07-4. View Source
